molecular formula C4H7FO2 B174459 (r)-Methyl 2-fluoropropionate CAS No. 146805-74-5

(r)-Methyl 2-fluoropropionate

Cat. No. B174459
CAS RN: 146805-74-5
M. Wt: 106.1 g/mol
InChI Key: MHAIQPNJLRLFLO-GSVOUGTGSA-N
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Description

Synthesis Analysis

The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .


Molecular Structure Analysis

The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .


Chemical Reactions Analysis

The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .

Scientific Research Applications

Fluorescent Probes in Biomedical Research

®-Methyl 2-fluoropropionate: is utilized in the synthesis of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells. These probes are designed to be sensitive, selective, and non-toxic, providing a new solution for molecular detection in various fields .

Environmental Monitoring

The compound plays a role in the development of fluorescent probes used for environmental monitoring. These probes can detect specific environmental contaminants and changes, contributing to the protection and management of the environment .

Food Safety Analysis

In food safety, fluorescent probes synthesized using ®-Methyl 2-fluoropropionate help in detecting harmful substances in food products, ensuring the safety and quality of the food supply chain .

Drug Discovery and Medicinal Chemistry

The compound is involved in the creation of fluorescent tags for studying subcellular localization and mechanisms of action of bioactive compounds. This is crucial in drug discovery, where understanding the interaction of drugs at the molecular level is key .

Cell Imaging

®-Methyl 2-fluoropropionate: -based fluorescent probes are used in cell imaging to visualize and track biological processes in real-time, aiding in the understanding of cellular functions and disease mechanisms .

Synthesis of Organic Small Molecules

The compound serves as a building block in the synthesis of organic small molecules, which have a wide range of applications in chemical biology, including the study of molecular structures and interactions .

Mechanism of Action

Target of Action

The primary target of ®-Methyl 2-fluoropropionate is the Cholecystokinin-2 receptors (CCK-2R) . These receptors are overexpressed in many cancers of neuroendocrine origin, including medullary thyroid cancer, small cell lung cancer, and other lung carcinoids .

Mode of Action

The compound interacts with its targets through a process known as fluoroacylation . The N-terminus of the MG11 2 octopeptide, a truncated peptide derived from the native CCK-2R hormone ligand gastrin, is chemically modified with various fluorine-containing moieties, including 2-fluoropropionate . This modification impacts the binding of the peptide to CCK-2R .

Pharmacokinetics

It is known that the compound can be used for positron emission tomography (pet) imaging, which suggests it has sufficient bioavailability to be detected in vivo .

Result of Action

The result of the compound’s action is the ability to visualize and quantify CCK-2R in vivo using PET imaging . This allows for the direct visualization of cancers that overexpress these receptors . The compound also demonstrates varying degrees of binding affinity depending on the specific modification, with 2-fluoropropionate showing a certain level of affinity .

Action Environment

It is known that the compound’s stability and efficacy can be influenced by the conditions under which it is synthesized and used . For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly under optimized conditions, resulting in the corresponding chiral alcohol without any serious decrease of the ee value .

properties

IUPAC Name

methyl (2R)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAIQPNJLRLFLO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447925
Record name (r)-methyl 2-fluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Methyl 2-fluoropropionate

CAS RN

146805-74-5, 2366-56-5
Record name Methyl (2R)-2-fluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146805-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-methyl 2-fluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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